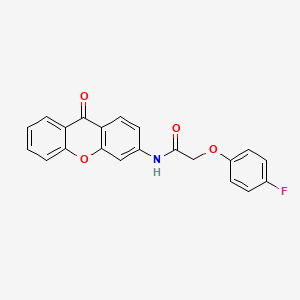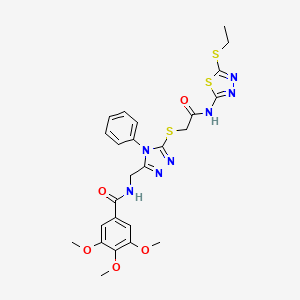
1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme involved in the regulation of B-cell signaling pathways, and its inhibition has been shown to have therapeutic potential in various diseases.
Scientific Research Applications
Antitumor Applications
A significant application of sulfonamide derivatives, related to the compound of interest, lies in the development of antitumor agents. Research has focused on designing sulfonamide derivatives to achieve potent antitumor effects with low toxicity. For instance, studies have synthesized derivatives containing 5-fluorouracil and nitrogen mustard, aiming at enhanced antitumor activity. One particular study synthesized various compounds, demonstrating high antitumor activity and low toxicity in mice, highlighting the potential of such compounds as novel antitumor drugs (Huang, Lin, & Huang, 2001).
Neuroreceptor Imaging
Another research avenue explores the synthesis of fluorinated derivatives for neuroreceptor imaging. One study detailed the creation of a new positron emission tomography (PET) ligand for nicotinic receptors, indicating its promising application for brain imaging of nicotinic acetylcholine receptors. This demonstrates the compound's relevance in neurological research, providing insights into its binding properties and potential for imaging applications (Doll et al., 1999).
Synthesis of Fluorine-Containing Compounds
The compound's framework has also been utilized in synthesizing fluorine-containing derivatives. One approach involved using fluoroalkylidene-oxetanes and -azetidines, derived from oxetanone and azetidinone, through the Julia–Kocienski reaction. This method facilitated the creation of new precursors for fluorinated four-membered rings, showcasing the compound's utility in developing novel materials with potential pharmaceutical and material science applications (Laporte et al., 2015).
Catalytic Applications
Research has also delved into catalytic applications, where novel ionic liquids incorporating sulfonamide functionalities were synthesized and characterized. These ionic liquids were employed as efficient, homogeneous, and reusable catalysts for synthesizing complex organic molecules, demonstrating the compound's versatility in facilitating chemical reactions (Moosavi-Zare et al., 2013).
Computational Studies
Lastly, computational studies on related Mannich base systems have explored their electronic structure and antioxidant activity. These investigations provided insights into the molecular properties and potential therapeutic applications of such compounds, offering a theoretical foundation for further experimental work (Boobalan et al., 2014).
properties
IUPAC Name |
1-[[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4S/c16-13-3-1-2-11(6-13)10-23(21,22)17-7-12(8-17)9-18-14(19)4-5-15(18)20/h1-3,6,12H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVSSAXRNBGLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2643477.png)
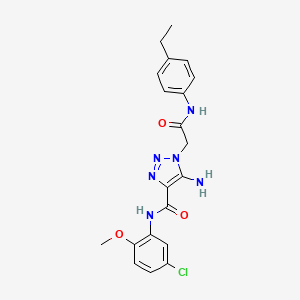

![N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2643482.png)
![5-((2-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643485.png)
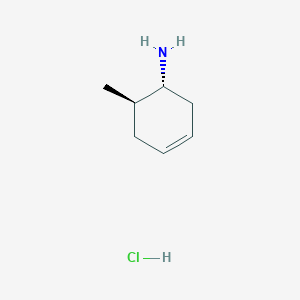
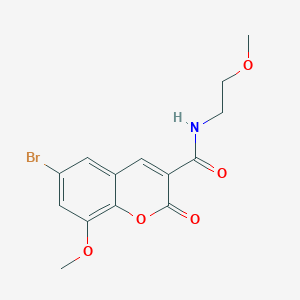
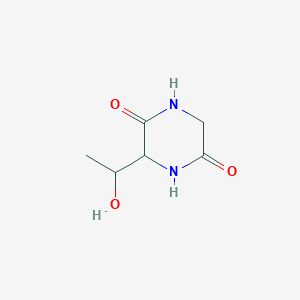
![2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2643489.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)
![2,4-dimethyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2643491.png)
